molecular formula C21H16N4O5 B4962074 N'~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE

N'~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE

Cat. No.: B4962074
M. Wt: 404.4 g/mol
InChI Key: IKMJMBUIRWTPBC-UHFFFAOYSA-N
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Description

N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Properties

IUPAC Name

N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)imino-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5/c1-24-18-9-7-15(25(28)29)11-17(18)20(21(24)27)23-22-19(26)12-30-16-8-6-13-4-2-3-5-14(13)10-16/h2-11,27H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMJMBUIRWTPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)N=NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, nitration, and subsequent functionalization to introduce the naphthyloxy and acetohydrazide groups. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the indole ring could lead to various oxidized products.

Scientific Research Applications

N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the indole ring can interact with various biological receptors. These interactions can lead to changes in cellular processes and ultimately result in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    1-Methyl-2-nitroimidazole: Shares the nitro group and similar functional groups.

    2-(2-Naphthyloxy)acetic acid: Contains the naphthyloxy group.

Uniqueness

N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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